(1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine
Overview
Description
(1S,2S)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine is a complex organic compound with the molecular formula C20H42N2 It is a disubstituted cyclohexane derivative, characterized by the presence of two dimethylbutyl groups and two dimethylamino groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine as the core structure.
Substitution Reactions: The amino groups are then substituted with dimethyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Addition of Dimethylbutyl Groups: The final step involves the addition of 3,3-dimethylbutyl groups to the nitrogen atoms. This can be achieved through nucleophilic substitution reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylbutyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the alkyl or aryl groups used.
Scientific Research Applications
(1S,2S)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1S,2S)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves modulation of neurotransmitter systems in neurological research.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine: A stereoisomer with similar structural features but different spatial arrangement.
N,N’-Dimethyl-N,N’-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine: Without specific stereochemistry, this compound lacks the chiral centers present in the (1S,2S) form.
Uniqueness
The (1S,2S) stereoisomer is unique due to its specific spatial arrangement, which can result in different biological activity and chemical reactivity compared to its stereoisomers and other similar compounds. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N2/c1-19(2,3)13-15-21(7)17-11-9-10-12-18(17)22(8)16-14-20(4,5)6/h17-18H,9-16H2,1-8H3/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCWVKVNKNXOGZ-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN(C)C1CCCCC1N(C)CCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN(C)[C@H]1CCCC[C@@H]1N(C)CCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464540 | |
Record name | (1S,2S)-N~1~,N~2~-Bis(3,3-dimethylbutyl)-N~1~,N~2~-dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767291-67-8 | |
Record name | (1S,2S)-N~1~,N~2~-Bis(3,3-dimethylbutyl)-N~1~,N~2~-dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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